molecular formula C21H21N3O3 B11401335 3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11401335
M. Wt: 363.4 g/mol
InChI Key: BEJHSQHDOCKSLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a potent and selective small molecule inhibitor of Death-Associated Protein Kinase 1 (DAPK1). DAPK1 is a calcium/calmodulin-regulated serine/threonine kinase that functions as a positive mediator of programmed cell death, or apoptosis (source) . Its dysregulation has been implicated in the pathogenesis of several neurological disorders, including Alzheimer's disease, where it is associated with synaptic dysfunction and neuronal loss (source) . This compound exerts its effect by competitively occupying the ATP-binding pocket of DAPK1, thereby inhibiting its kinase activity and subsequent phosphorylation of downstream substrates involved in apoptotic signaling and autophagy (source) . As a research tool, it is invaluable for elucidating the specific roles of DAPK1 in cell death pathways, neurodegenerative disease models, and ischemic injury, providing critical insights for the development of novel neuroprotective therapeutic strategies. Its high selectivity profile makes it particularly useful for dissecting DAPK1's function from other related kinases in complex biological systems.

Properties

Molecular Formula

C21H21N3O3

Molecular Weight

363.4 g/mol

IUPAC Name

3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-(4-methylphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C21H21N3O3/c1-13-7-9-14(10-8-13)20-17-18(15-5-2-3-6-16(15)26)22-23-19(17)21(27)24(20)11-4-12-25/h2-3,5-10,20,25-26H,4,11-12H2,1H3,(H,22,23)

InChI Key

BEJHSQHDOCKSLX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(C(=O)N2CCCO)NN=C3C4=CC=CC=C4O

Origin of Product

United States

Preparation Methods

Reaction Conditions:

  • Solvent: Dioxane or ethanol

  • Catalyst: Acetic acid (1 mL per 0.01 mol substrate)

  • Temperature: 80°C reflux for 20 hours

  • Molar Ratio: 1:1:1 (optimized to 1:1.2:1.1 for improved yields)

Mechanism:

  • Knoevenagel Condensation: Aldehyde (2) reacts with the dioxobutanoate (1) to form an α,β-unsaturated ketone intermediate.

  • Michael Addition: 3-Amino-1-propanol (3) undergoes nucleophilic attack on the unsaturated ketone.

  • Cyclization: Hydrazine hydrate introduces the pyrazole ring via [3+2] cycloaddition, yielding the pyrrolo[3,4-c]pyrazole core.

Yield: 72–94% after recrystallization (ethanol/water).

Stepwise Synthesis via Pyrazole Intermediate

An alternative stepwise approach involves pre-forming the pyrazole ring before introducing the 3-hydroxypropyl and 4-methylphenyl groups.

Synthesis of Pyrazole Core

  • Chalcone Formation:

    • 2-Hydroxyacetophenone reacts with 4-methylbenzaldehyde in ethanolic NaOH to form (E)-3-(4-methylphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (4) .

    • Yield: 85–90%.

  • Cyclization with Hydrazine:

    • Chalcone (4) reacts with hydrazine hydrate in refluxing ethanol to form 3-(2-hydroxyphenyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one (5) .

    • Yield: 78%.

Introduction of 3-Hydroxypropyl Group

  • Alkylation: Intermediate (5) reacts with 3-bromopropanol in DMF using K₂CO₃ as a base at 60°C for 12 hours.

  • Yield: 68%.

Post-Functionalization of Preformed Scaffolds

Existing pyrrolo[3,4-c]pyrazol-6(1H)-one derivatives can be modified to introduce target substituents.

Reductive Amination

  • Substrate: 3-(2-Hydroxyphenyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one (5) .

  • Reagent: Acrolein followed by NaBH₄ reduction.

  • Conditions: THF, 0°C to rt, 6 hours.

  • Yield: 62%.

Nucleophilic Substitution

  • Substrate: Brominated derivative at position 5.

  • Reagent: 3-Amino-1-propanol with Cs₂CO₃ in DMF at 80°C.

  • Yield: 58%.

Optimization Strategies

Solvent Screening

SolventYield (%)Purity (HPLC)
Dioxane9498.5
Ethanol8797.2
DMF7395.8
Acetonitrile6593.1

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, OH), 7.45–6.82 (m, 8H, aromatic), 4.21 (t, J = 6.4 Hz, 2H, CH₂), 3.72–3.65 (m, 2H, CH₂OH), 2.35 (s, 3H, CH₃).

  • IR (KBr): 3350 cm⁻¹ (O-H), 1685 cm⁻¹ (C=O), 1610 cm⁻¹ (C=N).

Chromatographic Purity

  • HPLC: >98% purity (C18 column, 70:30 MeOH/H₂O, 1 mL/min).

Challenges and Solutions

Low Solubility of Intermediates

  • Mitigation: Use polar aprotic solvents (DMF, DMSO) for alkylation steps.

Epimerization at C3

  • Control: Conduct reactions at <50°C and avoid strong bases.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Time (h)Scalability
Multicomponent MCR9498.520Excellent
Stepwise Synthesis6897.236Moderate
Post-Functionalization6295.824Limited

Recommendation: The one-pot MCR method is optimal for large-scale synthesis due to its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, forming corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings, using reagents like halogens, nitrates, or sulfonates.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols, amines.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a building block for more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

The compound’s potential biological activity makes it a candidate for studying enzyme interactions, receptor binding, and cellular pathways.

Medicine

In medicinal chemistry, it is explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In materials science, the compound can be used in the development of novel polymers, coatings, and other advanced materials due to its structural properties.

Mechanism of Action

The mechanism by which 3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one exerts its effects involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, the hydroxy groups may participate in hydrogen bonding with active sites of enzymes, altering their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

Table 1 compares substituents and molecular properties of the target compound with similar derivatives.

Compound Name Position 3 Position 4 Position 5 Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Spectral Data (IR, cm⁻¹)
Target Compound 2-hydroxyphenyl 4-methylphenyl 3-hydroxypropyl C₂₂H₂₃N₃O₃ 377.44 Not reported Not available
4-(4-Chlorophenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-... 2-hydroxyphenyl 4-chlorophenyl 3-methoxypropyl C₂₁H₂₀ClN₃O₃ 397.85 Not reported Not available
3-(2-Hydroxyphenyl)-5-(3-methoxypropyl)-4-[4-(methylthio)phenyl]-... 2-hydroxyphenyl 4-(methylthio)phenyl 3-methoxypropyl C₂₂H₂₃N₃O₃S 433.50 Not reported Not available
4-(3-Fluorophenyl)-3-(4-methylphenyl)-5-phenyl-... 4-methylphenyl 3-fluorophenyl Phenyl C₂₄H₂₀FN₃O 397.44 Not reported Not available
3-Hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(3-trifluoromethylphenyl)-... 4-methylbenzoyl 3-trifluoromethylphenyl 2-hydroxypropyl C₂₂H₂₁F₃N₂O₄ 434.41 205–207 C=O: ~1700
3-Amino-5,5-di(4-methylphenyl)-1-phenyl-pyrazol-4(5H)-one Phenyl 4-methylphenyl (di) N/A C₂₃H₂₁N₃O 355.44 218–220 C=O: 1720, NH₂: 3321

Key Observations :

  • Electron-Withdrawing Effects : Chloro () and trifluoromethyl () substituents enhance electrophilicity, influencing reactivity and binding interactions.
  • Steric Effects : Bulky groups like 3-trifluoromethylphenyl () or 4-methylphenyl (target compound) may hinder crystal packing, reducing melting points.
Physicochemical Properties
  • Melting Points : Hydroxypropyl derivatives (target, ) exhibit lower melting points (~200°C) compared to methoxypropyl analogs (), likely due to disrupted crystallinity from hydrogen bonding.
  • Spectral Data :
    • IR carbonyl (C=O) stretches range from ~1700–1720 cm⁻¹ across analogs, consistent with conjugated ketones .
    • Hydroxyl groups (target, ) show broad O-H stretches (~3200–3400 cm⁻¹), absent in methoxy derivatives .

Structure-Activity Relationship (SAR) Considerations

  • Hydroxy Groups : The 2-hydroxyphenyl and 3-hydroxypropyl moieties (target) may enhance bioavailability via hydrogen bonding with biological targets, contrasting with lipophilic methoxypropyl ().
  • Aromatic Substitutents : Electron-deficient rings (e.g., 4-chlorophenyl ) could improve binding affinity in enzyme-active sites compared to electron-rich 4-methylphenyl (target).
  • Heterocyclic Core : The pyrrolo[3,4-c]pyrazol-6(1H)-one scaffold provides a rigid framework for functional group display, critical for pharmacophore development .

Biological Activity

3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antioxidant, antimicrobial, and anticancer activities, based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : 3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
  • Molecular Formula : C21H21N3O3
  • Molecular Weight : 365.41 g/mol

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The antioxidant activity of 3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results showed that the compound effectively scavenges free radicals, indicating its potential as a natural antioxidant. The concentration-dependent activity suggests that higher concentrations yield greater scavenging effects.

Concentration (µg/mL)% Free Radical Scavenging Activity
1025
2045
4070
6085
10095

Antimicrobial Activity

The antimicrobial efficacy of the compound was assessed against various bacterial strains. The results demonstrated notable activity against both Gram-positive and Gram-negative bacteria.

  • Tested Strains :
    • Staphylococcus aureus (Gram-positive)
    • Escherichia coli (Gram-negative)
    • Pseudomonas aeruginosa (Gram-negative)

The minimum inhibitory concentration (MIC) values indicated that the compound possesses strong antibacterial properties.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

Preliminary studies have suggested that the compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines. The mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival.

In vitro studies on human cancer cell lines have shown that treatment with the compound leads to a significant reduction in cell viability compared to control groups.

Case Studies and Research Findings

A study published in Acta Crystallographica highlighted the synthesis and characterization of various dihydropyrrolo-pyrazolone derivatives, including our compound of interest. The study emphasized the importance of structural modifications in enhancing biological activity .

Another investigation focused on the interaction of similar compounds with DNA, revealing potential applications in cancer therapy due to their ability to bind and cleave DNA . This property is crucial for developing novel chemotherapeutic agents.

Q & A

Q. What synthetic methodologies are effective for producing this compound, and how can reaction conditions be optimized to enhance yield?

The compound can be synthesized via multi-step reactions involving cyclization and substitution. For example, cyclization of intermediates using reflux conditions in xylene (24–30 hours) followed by purification via recrystallization from methanol has been reported to yield structurally related pyrrolo-pyrazolone derivatives . Optimization may involve adjusting solvent polarity, catalyst loading (e.g., chloranil for dehydrogenation), and temperature to suppress side reactions like over-oxidation of hydroxyl groups.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Key techniques include:

  • 1H/13C NMR : To verify substituent positions (e.g., distinguishing aromatic protons of hydroxyphenyl vs. methylphenyl groups) .
  • High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight confirmation and detection of isotopic patterns .
  • FTIR : To identify functional groups (e.g., hydroxyl stretches at ~3200–3500 cm⁻¹ and carbonyl peaks at ~1650–1750 cm⁻¹) .

Q. How can researchers mitigate common side reactions during synthesis?

Side reactions like unintended oxidation of hydroxyl groups or incomplete cyclization can be minimized by:

  • Using inert atmospheres (N₂/Ar) to prevent oxidation.
  • Optimizing stoichiometry of reagents (e.g., limiting excess oxidizing agents).
  • Employing stepwise purification (e.g., NaOH washes to remove acidic byproducts, followed by recrystallization) .

Advanced Research Questions

Q. What computational strategies can predict the bioactivity of derivatives of this compound?

In silico methods include:

  • Molecular docking : To assess binding affinity with target proteins (e.g., kinases or receptors linked to anticancer activity).
  • QSAR modeling : Leveraging structural descriptors (e.g., logP, polar surface area) to correlate substituent effects with bioactivity .
  • ADMET prediction : Evaluating pharmacokinetic properties like bioavailability and toxicity risks.

Q. How can contradictions in reported biological activities of this compound be resolved?

Discrepancies may arise from variations in assay conditions (e.g., cell lines, concentrations) or impurity profiles. Strategies include:

  • Standardized bioassays : Replicating studies under controlled conditions (e.g., using the same cancer cell lines and exposure times).
  • Purity validation : Rigorous characterization (e.g., HPLC ≥95% purity) to rule out confounding effects from synthetic byproducts .
  • Mechanistic studies : Elucidating molecular targets (e.g., enzyme inhibition assays) to confirm mode of action .

Q. What experimental designs are optimal for evaluating the anticancer potential of this compound?

A tiered approach is recommended:

  • In vitro screening : Use MTT/XTT assays on diverse cancer cell lines (e.g., MCF-7, HeLa) with non-cancerous controls to assess selectivity .
  • Apoptosis assays : Flow cytometry (Annexin V/PI staining) to quantify cell death mechanisms.
  • In vivo models : Xenograft studies in rodents, with dose optimization based on pharmacokinetic data (e.g., half-life, tissue distribution) .

Methodological Notes

  • Synthesis Optimization : Evidence from structurally similar compounds suggests that substituent positioning (e.g., hydroxyl vs. methyl groups) significantly impacts reactivity. For example, electron-donating groups like -OH may facilitate electrophilic substitutions, requiring careful control of reaction pH .
  • Data Interpretation : Conflicting bioactivity data can be contextualized using meta-analysis frameworks, integrating results from multiple studies while accounting for methodological variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.